
4-Nonylphenyl N,N,N',N'-tetramethylphosphorodiamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound known for its unique structure and properties. It contains a total of 59 bonds, including 24 non-hydrogen bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of 4-nonylphenol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phosphorodiamidates.
科学的研究の応用
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
4-Nonylphenol: A related compound with similar structural features but different functional groups.
Tetramethylphosphorodiamidic chloride: A precursor used in the synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate.
Uniqueness
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of nonylphenyl and tetramethylphosphorodiamidate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
51963-68-9 |
|---|---|
分子式 |
C19H35N2O2P |
分子量 |
354.5 g/mol |
IUPAC名 |
N-[dimethylamino-(4-nonylphenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C19H35N2O2P/c1-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23-24(22,20(2)3)21(4)5/h14-17H,6-13H2,1-5H3 |
InChIキー |
QDDFLYRWJITYGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
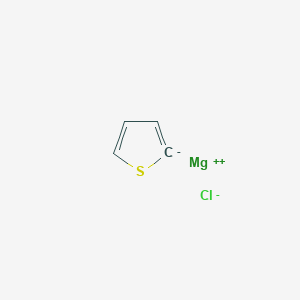
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
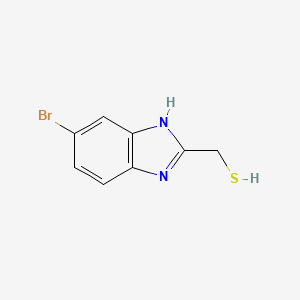
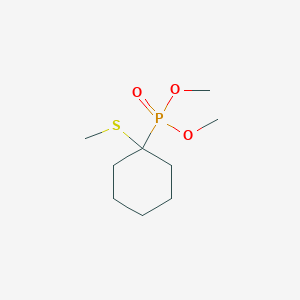
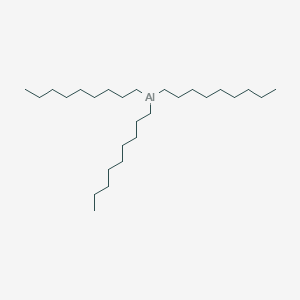
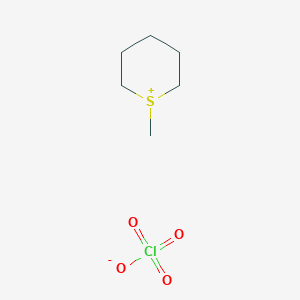

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
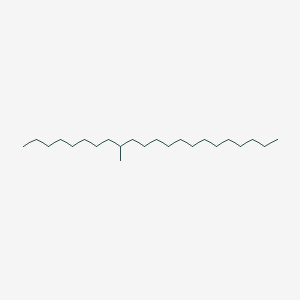
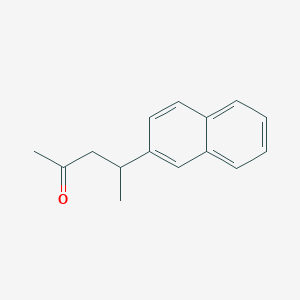
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
